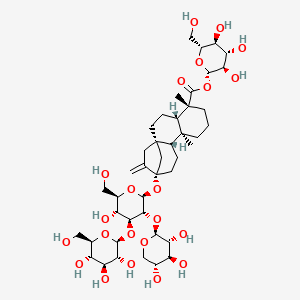
4-Butoxy-2,6-difluorobenzoic acid
Vue d'ensemble
Description
4-Butoxy-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 123843-56-1 . It has a molecular weight of 230.21 and its IUPAC name is 4-butoxy-2,6-difluorobenzoic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Butoxy-2,6-difluorobenzoic acid is 1S/C11H12F2O3/c1-2-3-4-16-7-5-8 (12)10 (11 (14)15)9 (13)6-7/h5-6H,2-4H2,1H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-Butoxy-2,6-difluorobenzoic acid is a solid at room temperature . It has a boiling point of 112-115°C .Applications De Recherche Scientifique
Phase Behavior and Liquid Crystallinity
A study by Martinez-Felipe and Imrie (2015) explores the phase behavior of equimolar mixtures involving derivatives similar to 4-Butoxy-2,6-difluorobenzoic acid. They found that these mixtures exhibit enantiotropic smectic A phases, which are identified using X-ray diffraction and polarized light microscopy. The liquid crystallinity of the mixtures is partly attributed to the formation of a hydrogen-bonded complex, demonstrating the compound's relevance in designing new materials with specific phase behaviors and properties (Martinez-Felipe & Imrie, 2015).
Analytical and Environmental Chemistry
Research by Fischbacher et al. (2013) on the peroxone process, involving hydroxyl radicals, highlights the importance of understanding the chemical behavior of compounds like 4-Butoxy-2,6-difluorobenzoic acid in environmental science. Their findings suggest a complex mechanism underlying the generation of hydroxyl radicals, which is crucial for the treatment of water and understanding the environmental fate of chemical substances (Fischbacher et al., 2013).
Antioxidant Activity Evaluation
Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, which could be applicable to studying compounds like 4-Butoxy-2,6-difluorobenzoic acid. Their comprehensive overview of tests based on hydrogen atom transfer and electron transfer mechanisms provides a foundation for evaluating the antioxidant properties of various compounds, including those related to 4-Butoxy-2,6-difluorobenzoic acid (Munteanu & Apetrei, 2021).
Synthesis and Chemical Properties
Gielen et al. (1994) focused on the synthesis and characterization of tri-n-butyltin 2,6-difluorobenzoate, revealing it as a unique macrocyclic tetramer. Their work provides insight into the structural and chemical properties of compounds related to 4-Butoxy-2,6-difluorobenzoic acid, underscoring the diversity of chemical forms and reactivities these compounds can exhibit (Gielen et al., 1994).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Mode of Action
It is known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound is used in SM cross-coupling reactions
Propriétés
IUPAC Name |
4-butoxy-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQGLAJIXARHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,6-difluorobenzoic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)




![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
